

Apitolisib H1975R cells culture conditions

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Compound Focus: Apitolisib

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Cell Line Background & Culture Conditions

The H1975 cell line is a model for human non-small cell lung adenocarcinoma (NSCLC). The **Apitolisib**-resistant sublines (often termed H1975R, H1975GR, or H1975GR+) are developed by chronically exposing the parent cells to increasing concentrations of the dual PI3K/mTOR inhibitor, **Apitolisib** (GDC-0980) [1] [2].

The table below summarizes the standard culture conditions for the parent and resistant lines:

Cell Line	Base Medium	Serum Supplementation	Antibiotics & Other Supplements	Special Conditioning	Key Characteristics
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| **H1975 (Parent)** | RPMI-1640 [3] [4] [2] | 10% FBS [3] [4] [2] | 1% Penicillin-Streptomycin (+ Glutamine in some cases) [3] [2] | None [3] | - Epithelial morphology [4]

- Carries EGFR L858R/T790M mutations [4]
- Sensitive to **Apitolisib** [1] | | **H1975R- / H1975GR** (Resistant, drug-free medium) | RPMI-1640 [3] [5] | 10% FBS [3] [5] | 1% Penicillin-Streptomycin-Glutamine [3] [5] | Grown in **Apitolisib-free** media after resistance is established [3] [5] | - **Hyper-proliferative** [3] [5]
- Altered cell cycle (more cells in S/G2/M) [3] [5]
- Metabolic reprogramming [3] | | **H1975R+ / H1975GR** (Resistant, maintenance medium) | RPMI-1640 [3] [6] [2] | 10% FBS [3] [6] [2] | 1% Penicillin-Streptomycin [6] [2] | Maintained in **0.58 µM to 1 µM**

Apitolisib [3] [6] [2] | - **Proliferation suppressed** by continuous drug exposure [3] [5]

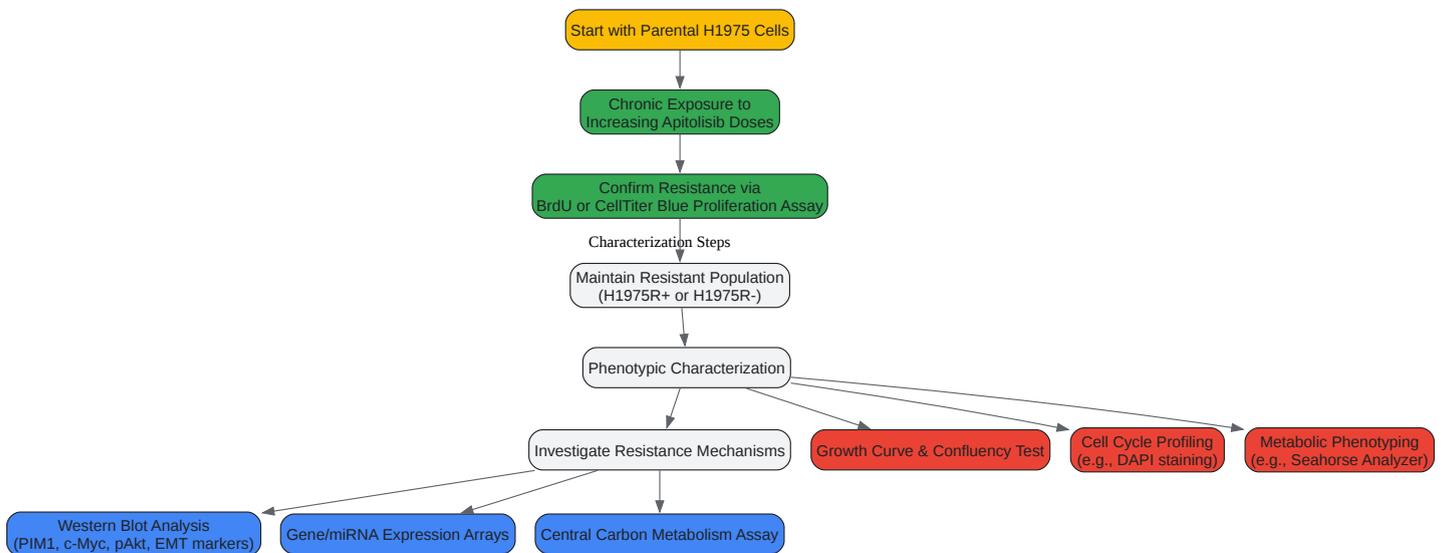
- Exhibits a hypo-energetic phenotype [3] |

General Culture Parameters:

- **Incubation:** 37°C, 5% CO₂ [4] [2].
- **Growth Properties:** Adherent [4].
- **Dissociation:** Use standard reagents like Trypsin-EDTA or a gentler alternative like Accutase [4].
- **Medium Renewal:** Every 2-3 days [4].
- **Subculturing:** Perform when cultures reach 75-90% confluency [3] [4].

Experimental Workflow: Characterizing Resistant Cells

The following diagram outlines the key steps and assessments used in recent studies to establish and characterize **Apitolisib**-resistant H1975 cells.



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Frequently Asked Questions (FAQs)

- **How is acquired resistance to Apitolisib confirmed in the lab?** Resistance is quantitatively confirmed using cell proliferation assays, such as BrdU ELISA or CellTiter Blue. Acquired resistance

is typically defined as a **log-fold (10-fold) increase in the IC₅₀ of Apitolisib** in the resistant cells (H1975GR) compared to the age-matched parent cells (H1975P) [1] [2].

- **What are the key metabolic differences in the resistant cells?** Resistant cells undergo significant metabolic reprogramming. When moved to drug-free media (H1975R-), they often show **increased mitochondrial respiration (OCR)**. In contrast, cells kept under drug pressure (H1975R+) become **hypo-energetic** and may shift towards utilizing alternative energy sources like **free fatty acids and ketone bodies** [3].
- **What is a potential strategy to overcome this resistance?** Recent research suggests that continuing **Apitolisib** and combining it with other agents may be beneficial. One study showed that the histone deacetylase (HDAC) inhibitor **Vorinostat** effectively controlled the hyper-proliferation of H1975R-cells [3] [5]. Another approach is co-targeting PIM kinase, which can provide an escape mechanism from PI3K/mTOR inhibition [6].

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Slow proliferation of H1975R+ cells	Continuous selective pressure from Apitolisib in the medium [3].	This is an expected phenotype. For experiments, consider maintaining a separate H1975R- line for comparison [3] [5].
Loss of resistance phenotype	Prolonged culture in drug-free medium may allow reversion.	Maintain a stock of H1975R+ cells and culture them continuously in the recommended concentration of Apitolisib (0.58 - 1 μ M) [3] [2].
Changes in cell morphology	Resistant lines may undergo Epithelial-Mesenchymal Transition (EMT) [1] [2].	Characterize the cells for known EMT markers (e.g., Vimentin, E-cadherin) via Western blot to confirm this expected adaptation [2].

Key Experimental Protocols Cited

Here are concise methodologies for key experiments from the search results:

1. Proliferation and Confluency Test [3] [5]

- **Objective:** Qualitatively compare growth rates.
- **Method:** Culture H1975P, H1975R+, and H1975R- cells in T75 flasks. Observe and record the time (in days) each line takes to reach 90% confluency. H1975R- typically reaches confluency fastest (~2 days), while H1975R+ is slowest (~5 days).

2. Cell Cycle Profiling [3] [5]

- **Objective:** Analyze distribution of cells in different cell cycle phases.
- **Method:**
 - Seed cells in a 96-well microplate and incubate for 48 hours.
 - Wash with PBS, then fix cells with pre-warmed formaldehyde (with Triton-X100).
 - Wash again and stain nuclear DNA with DAPI.
 - Analyze the cell cycle using a high-content imaging system (e.g., Cytel).

3. Metabolic Phenotyping with Seahorse XF Analyzer [3]

- **Objective:** Measure key metabolic parameters like Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- **Method:**
 - Perform an initial seeding density optimization for each cell line.
 - Seed cells in a Seahorse 24-well plate (e.g., 60,000 H1975P, 40,000 H1975R-, 80,000 H1975R+).
 - Run the assay on the Seahorse XF24 analyzer according to manufacturer instructions.
 - Normalize the results (OCR/ECAR) to cell number using a parallel crystal violet assay.

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